![molecular formula C20H25BrClNO B1441692 3-[2-(4-ベンジル-2-ブロモフェノキシ)エチル]ピペリジン塩酸塩 CAS No. 1220038-89-0](/img/structure/B1441692.png)
3-[2-(4-ベンジル-2-ブロモフェノキシ)エチル]ピペリジン塩酸塩
概要
説明
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl and bromophenoxy group. It is often used in research settings for its potential therapeutic and industrial applications.
科学的研究の応用
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
作用機序
Target of Action
The compound contains a benzyl group and a bromophenoxy group, which are common in many bioactive molecules. These groups might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The compound might undergo various chemical reactions such as nitration, conversion from the nitro group to an amine, and bromination . It might also react via an SN1 pathway, via the resonance-stabilized carbocation .
生化学分析
Biochemical Properties
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cholinesterase receptors, particularly acetylcholinesterase (AChE), by binding to its catalytic site. This interaction involves the benzyl-piperidine group, which provides good binding affinity to the catalytic site, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331 .
Cellular Effects
The effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and improved cognitive function .
Molecular Mechanism
At the molecular level, 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its catalytic site, preventing the breakdown of acetylcholine. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling .
Dosage Effects in Animal Models
The effects of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion .
Transport and Distribution
The transport and distribution of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the brain and liver. Its localization and accumulation in these tissues are influenced by its interactions with transport proteins and cellular membranes .
Subcellular Localization
The subcellular localization of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride affects its activity and function. The compound is primarily localized in the cytoplasm and may also be found in the nucleus and other organelles. Its localization is directed by specific targeting signals and post-translational modifications that guide it to particular cellular compartments. This subcellular distribution is crucial for its biochemical interactions and effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride typically involves several key steps:
Formation of the Bromophenoxy Intermediate: This step involves the bromination of a phenol derivative to form the bromophenoxy compound.
Alkylation: The bromophenoxy intermediate is then alkylated with a suitable alkylating agent to introduce the benzyl group.
Piperidine Ring Formation: The alkylated bromophenoxy compound is reacted with piperidine under specific conditions to form the desired piperidine derivative.
Hydrochloride Salt Formation: Finally, the piperidine derivative is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
類似化合物との比較
Similar Compounds
- 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine
- 4-(2-(4-Benzyl-2-bromophenoxy)ethyl)piperidine hydrochloride
- 3-(2-(2-Bromo-4-ethylphenoxy)ethyl)piperidine hydrochloride
Uniqueness
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and bromophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUGPPQQQRLAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


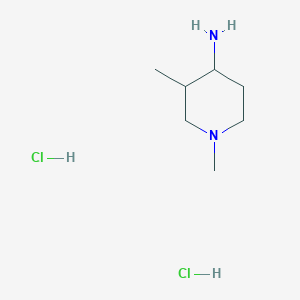
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
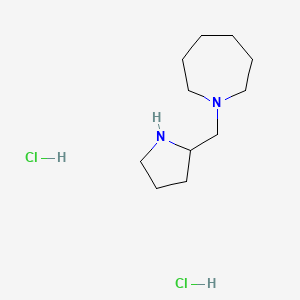


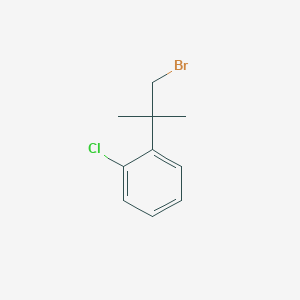

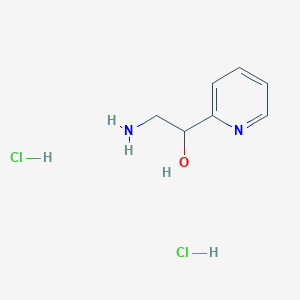
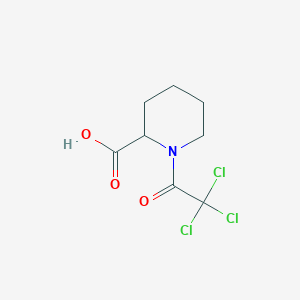
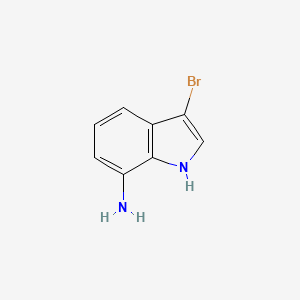
![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
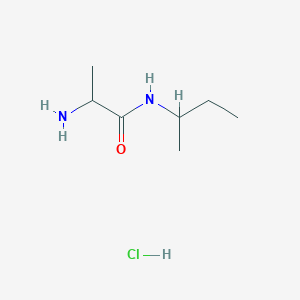
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)
